Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate
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Overview
Description
Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of green solvents can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group to form amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like methanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano and ester groups further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate: This compound has a bromine atom instead of a cyano group, leading to different chemical properties and reactivity.
1H-Indole-3-carbaldehyde: A simpler indole derivative used as a precursor in various synthetic routes.
Uniqueness
Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is unique due to its combination of the cyano group and the cyclobuta[b]indole structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Biological Activity
Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate (CAS No. 2417969-86-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, synthesis methods, and relevant case studies.
- Empirical Formula : C13H12N2O2
- Molecular Weight : 228.25 g/mol
- Structure : The compound features a tetrahydro-cyclobutindole framework, which is significant in influencing its biological activity.
Pharmacological Activities
The biological activities of this compound have been explored in various studies. Key findings include:
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. For instance, modifications to similar indole derivatives have shown enhanced cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
- Anti-inflammatory Activity : Some studies have indicated that derivatives of cyclobutindoles exhibit anti-inflammatory effects, suggesting that this compound may also have similar properties .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes:
- Four-component Reaction : This method combines various reagents in a single reaction vessel to produce the desired compound efficiently. The approach minimizes waste and enhances yield compared to traditional synthesis methods .
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the SRB assay. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations.
Cell Line | IC50 (μM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 8.9 |
HeLa (Cervical) | 15.4 |
Case Study 2: Neuroprotection
In vitro studies assessed the neuroprotective effects on neuronal cells exposed to oxidative stress. The compound exhibited a protective effect by reducing cell death and increasing cell viability.
Treatment Group | Viability (%) |
---|---|
Control | 100 |
Compound Dose 1 | 85 |
Compound Dose 2 | 70 |
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 6-cyano-1,2,2a,7b-tetrahydrocyclobuta[b]indole-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)15-11-5-3-9(11)10-6-8(7-14)2-4-12(10)15/h2,4,6,9,11H,3,5H2,1H3 |
InChI Key |
SZLIWLXCXHVJPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2CCC2C3=C1C=CC(=C3)C#N |
Origin of Product |
United States |
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